molecular formula C15H13FN2O B8407368 3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile

3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile

Cat. No.: B8407368
M. Wt: 256.27 g/mol
InChI Key: IKAJYXZEBQFDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[(4-methoxybenzyl)amino]benzonitrile is a useful research compound. Its molecular formula is C15H13FN2O and its molecular weight is 256.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

3-fluoro-4-[(4-methoxyphenyl)methylamino]benzonitrile

InChI

InChI=1S/C15H13FN2O/c1-19-13-5-2-11(3-6-13)10-18-15-7-4-12(9-17)8-14(15)16/h2-8,18H,10H2,1H3

InChI Key

IKAJYXZEBQFDGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxybenzylamine (5.6 ml, 43.1 mmol) was added dropwise to a solution of commercially available 3,4-difluorobenzonitrile (2.0 g, 14.4 mmol) in anhydrous di(ethylene glycol) dimethyl ether (10 ml) cooled to 0° C. with stirring. The resulting mixture was stirred at 120° C. for 1 hour. At the end of this time, the reaction mixture was poured into saturated aqueous sodium hydrogencarbonate solution at room temperature. The resulting mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Hexane was added to the crystalline residue to give 3-fluoro-4-[(4-methoxybenzyl)amino]benzonitrile (2.26 g, yield 61%) as white fluffy crystals.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
di(ethylene glycol) dimethyl ether
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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